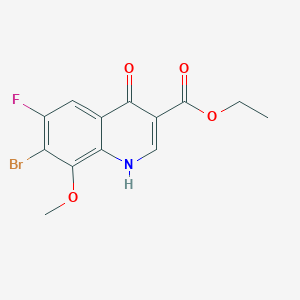
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of bromine, fluorine, hydroxyl, and methoxy groups into the quinoline structure enhances its chemical reactivity and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation and esterification reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the yield and minimizing by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Esterification and Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce ketones or alkanes .
Applications De Recherche Scientifique
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: It is employed in the development of advanced materials, including liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of halogen atoms and hydroxyl groups enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways involved in DNA replication, protein synthesis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is unique due to the specific combination of bromine, fluorine, hydroxyl, and methoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H11BrFNO4 |
|---|---|
Poids moléculaire |
344.13 g/mol |
Nom IUPAC |
ethyl 7-bromo-6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrFNO4/c1-3-20-13(18)7-5-16-10-6(11(7)17)4-8(15)9(14)12(10)19-2/h4-5H,3H2,1-2H3,(H,16,17) |
Clé InChI |
AKIMPOOAFHEPLC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



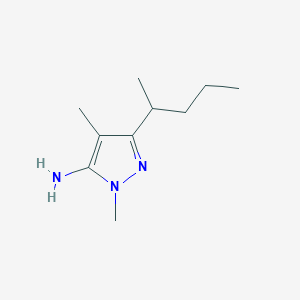
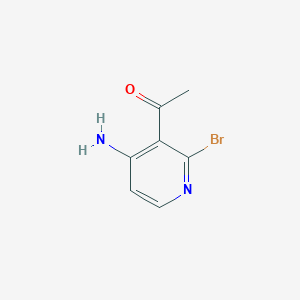
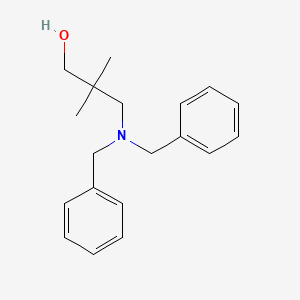

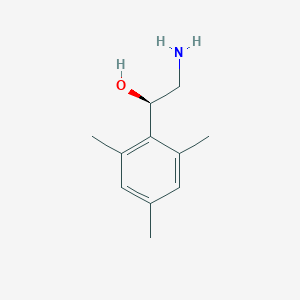



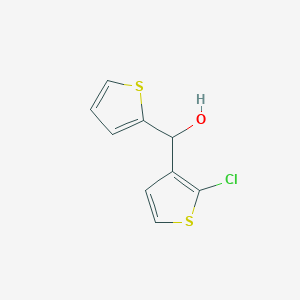

![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)

